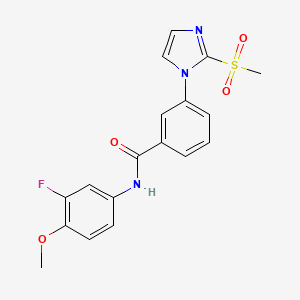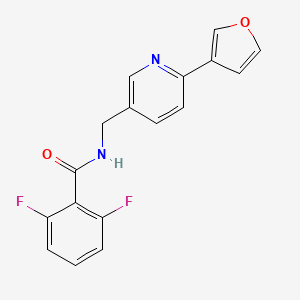
2,6-difluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,6-difluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide” is a complex organic molecule. It is related to a class of compounds that have been studied for their anti-tubercular activity . The molecule consists of a benzamide core with difluoro substitution at the 2 and 6 positions, and a furan-pyridine moiety attached via a methylene bridge .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple aromatic rings and the difluoro substitution. The furan-pyridine moiety could potentially introduce additional complexity . Unfortunately, specific structural details or crystallographic data for this compound are not available in the retrieved sources.Aplicaciones Científicas De Investigación
Synthesis and Imaging Applications
A notable application of derivatives similar to 2,6-difluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide is in the development of imaging agents, particularly for positron emission tomography (PET). For instance, the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, a new potential PET agent for imaging B-Raf(V600E) in cancers, highlights the compound's relevance in enhancing diagnostic capabilities in oncology. This derivative was synthesized from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, demonstrating a complex synthetic route leading to a tracer with significant potential in cancer imaging (Wang et al., 2013).
Material Science and Supramolecular Chemistry
In material science, derivatives of this compound have been explored for their ability to form novel crystals with N-containing heterocycles through hydrogen bonds and weak intermolecular interactions. This research offers insights into the construction of supramolecular structures, which are crucial for developing new materials with tailored properties (Wang et al., 2014).
Photophysical Properties
The exploration of compounds similar to this compound has extended into the study of their photophysical properties. For example, the synthesis and characterization of benzamides with pyridine, pyrazine, and other moieties have led to the discovery of novel blue fluorophores. These compounds have significant implications for biological and organic material applications due to their intense luminescence properties (Yamaji et al., 2017).
Chemical Interactions and Supramolecular Assembly
The study of chemical interactions and the assembly of supramolecular structures is another important research area. For instance, the interaction of anions with perfluoro aromatic compounds, including derivatives related to the compound of interest, has been calculated using advanced computational methods. These studies provide valuable information on the nature of pi-cloud interactions and the potential for designing new materials or drugs based on these interactions (Alkorta et al., 2002).
Propiedades
IUPAC Name |
2,6-difluoro-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2/c18-13-2-1-3-14(19)16(13)17(22)21-9-11-4-5-15(20-8-11)12-6-7-23-10-12/h1-8,10H,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLWNRPDXQYWTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC2=CN=C(C=C2)C3=COC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2831884.png)
![(2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2831885.png)
![4-({[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B2831888.png)
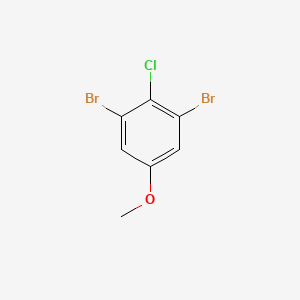
![4-{2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B2831891.png)

![{spiro[5.5]undecan-3-yl}methanamine](/img/structure/B2831894.png)
![N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzenesulfonamide](/img/structure/B2831895.png)

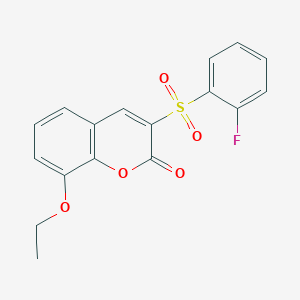

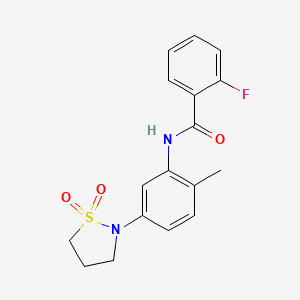
![N'-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2831903.png)
